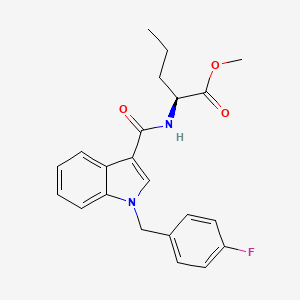

MEP-FUBICA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H23FN2O3 |

|---|---|

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1 |

InChI-Schlüssel |

NJKBTNATMCPTGH-IBGZPJMESA-N |

Isomerische SMILES |

CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Kanonische SMILES |

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

MEP-FUBICA: A Technical Overview of a Synthetic Cannabinoid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid that has been identified as a designer drug. As with many novel psychoactive substances, comprehensive pharmacological and toxicological data in the public domain are scarce. This technical guide provides a summary of the available information on the chemical structure and analytical profile of this compound. Due to the limited availability of specific experimental data, this document also discusses the general signaling pathways of related synthetic cannabinoids to provide a contextual framework.

Chemical Structure and Identification

This compound is structurally classified as an indole-based synthetic cannabinoid. Its chemical identity has been confirmed through various analytical techniques.

Chemical Structure:

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate | [1] |

| Synonyms | methyl N-{1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}norvalinate; MMB-FUBICA isomer 1 | [1] |

| Chemical Formula | C₂₂H₂₃FN₂O₃ | [1][2] |

| Molecular Weight | 382.43 g/mol | [1] |

| Appearance | White powder | [1] |

| CAS Number | 2749985-70-2 | [2] |

| SMILES | FC(C=C1)=CC=C1CN2C=C(C(N--INVALID-LINK--CCC)=O)C3=CC=CC=C32 | [2] |

| InChI | InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1 | [2] |

Quantitative Data

As of the latest available information, specific quantitative pharmacological data for this compound, such as receptor binding affinities (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) at cannabinoid receptors (CB1 and CB2), have not been published in peer-reviewed literature. The physiological and toxicological properties of this compound are largely unknown[2].

For context, Table 2 presents data for a structurally related synthetic cannabinoid, MMB-FUBINACA . It is crucial to note that these values are not for this compound and should be interpreted with caution, as minor structural differences can significantly alter pharmacological activity.

Table 2: Pharmacological Data for the Related Compound MMB-FUBINACA

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Kᵢ) | hCB₁ | 3-fold less than CP55,940 | [3] |

| hCB₂ | 13-fold greater than hCB₁ | [3] | |

| Functional Activity (Eₘₐₓ) | hCB₁ ([³⁵S]GTPγS) | Greater than Δ⁹-THC | [3] |

| hCB₁ (cAMP) | Greater than Δ⁹-THC | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound are not currently available in the public domain. However, the SWGDRUG monograph provides basic analytical methodologies used for its identification[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dilute analyte to ~13 mg/mL in CD₃OD containing TMS as a 0 ppm reference and maleic acid as a quantitative internal standard.[1]

-

Instrument: 400 MHz NMR spectrometer.[1]

-

Parameters:

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Sample Preparation: Dilute analyte to ~4 mg/mL in MeOH.[1]

-

Instrument: Agilent gas chromatograph operated in split mode with a mass selective detector.[1]

-

Column: HP-5MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium at 1.5 mL/min.[1]

-

Temperatures:

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 30.0 min.[1]

-

Injection: 1 µL injection with a split ratio of 25:1.[1]

-

MS Parameters: Mass scan range of 30-550 amu.[1]

Signaling Pathways

While specific signaling pathway studies for this compound are not available, synthetic cannabinoids generally exert their effects through the activation of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).

General Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by an agonist typically initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gᵢ/₀ proteins.

This activation of Gᵢ/₀ proteins leads to:

-

Inhibition of adenylyl cyclase , which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Activation of mitogen-activated protein kinase (MAPK) pathways , such as the extracellular signal-regulated kinase (ERK) pathway.

-

Modulation of ion channels , typically leading to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.

Collectively, these signaling events result in the modulation of neuronal excitability and neurotransmitter release, which are thought to underlie the psychoactive effects of these compounds.

Conclusion

This compound is a synthetic cannabinoid for which detailed public data on its pharmacology and toxicology are lacking. While its chemical structure has been elucidated, further research is required to determine its receptor binding affinities, functional activity, and metabolic fate to fully understand its potential effects and risks. The information provided in this guide is based on the limited available data and general knowledge of related compounds. Researchers should exercise caution and conduct their own comprehensive studies to characterize this and other novel psychoactive substances.

References

MEP-FUBICA: A Technical Guide to a Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid that has emerged among the novel psychoactive substances (NPS). Chemically identified as methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, this compound is structurally related to other indole-based synthetic cannabinoids.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, focusing on its discovery, history, chemical properties, and analytical identification methods. While specific pharmacological data and detailed signaling pathways for this compound are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on the broader class of synthetic cannabinoids.

History and Emergence

The precise date and origin of the first synthesis of this compound are not well-documented in peer-reviewed scientific literature. Like many synthetic cannabinoids, it likely emerged from clandestine laboratories seeking to create substances that mimic the effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis, while circumventing existing drug laws. The history of synthetic cannabinoids dates back to academic and pharmaceutical research in the mid-20th century, with pioneers like John W. Huffman synthesizing hundreds of compounds for research purposes. These compounds, often bearing the "JWH" prefix, were later illicitly produced and sold as "legal highs" or "herbal incense."[2] The emergence of newer generations of synthetic cannabinoids, including compounds like this compound, reflects a continuous effort by clandestine chemists to modify chemical structures to evade legal control.

Chemical and Physical Data

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate | [1] |

| Synonyms | MMB-FUBICA isomer 1 | [1] |

| Chemical Formula | C22H23FN2O3 | [1] |

| Molecular Weight | 382.43 g/mol | [1] |

| Appearance | White powder | [1] |

Mechanism of Action and Signaling Pathways

Synthetic cannabinoids, as a class, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is primarily found in the peripheral nervous system and immune cells and is involved in modulating inflammation and immune responses.

The activation of the CB1 receptor by an agonist like this compound is expected to initiate a G-protein-coupled signaling cascade. A generalized workflow for this process is depicted below.

Caption: Generalized CB1 receptor signaling workflow upon agonist binding.

The binding of an agonist to the CB1 receptor typically leads to the activation of inhibitory G-proteins (Gi/o). This activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, G-protein activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. These downstream effects ultimately result in the various physiological and psychoactive effects associated with cannabinoid receptor agonism.

Experimental Protocols: Analytical Identification

Detailed protocols for the analytical identification of this compound have been established by forensic laboratories. The following summarizes the methodologies for Nuclear Magnetic Resonance (NMR), Gas Chromatography/Mass Spectrometry (GC/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable deuterated solvent (e.g., CDCl3).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard proton (¹H) and carbon-¹³ (¹³C) NMR spectra are acquired. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for complete structural elucidation.

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the analyte.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-550).[1]

-

The logical workflow for identifying an unknown compound suspected to be this compound using these analytical techniques is outlined below.

Caption: Logical workflow for the analytical identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a solid using a KBr pellet or a diamond ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹). Key functional groups to be identified include the carbonyl (C=O) stretch of the ester and amide, the N-H stretch of the amide, and aromatic C-H and C=C stretches from the indole and fluorobenzyl groups.

Conclusion

This compound is a synthetic cannabinoid for which detailed public scientific data on its discovery, history, and pharmacology are limited. However, based on its chemical structure and its classification within the broader family of synthetic cannabinoids, it is presumed to act as a CB1 receptor agonist, initiating downstream signaling cascades typical of this class of compounds. The analytical protocols for its definitive identification are well-established, relying on standard techniques such as NMR, GC/MS, and FTIR. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential effects and risks.

References

Structural Elucidation of MEP-FUBICA and its Analogs: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the structural elucidation of MEP-FUBICA (also known as MMB-FUBICA or AMB-FUBICA) and its prominent analog, MDMB-FUBINACA. Designed for researchers, scientists, and drug development professionals, this document details the analytical techniques, experimental protocols, and comparative data essential for the identification and characterization of these synthetic cannabinoids.

Core Structures and Key Analogs

This compound is a synthetic cannabinoid featuring an indole core. Its full IUPAC name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate. A significant and widely encountered analog is MDMB-FUBINACA, which is structurally similar but contains a tert-leucine methyl ester moiety instead of the valine methyl ester found in this compound. This seemingly minor difference in the amino acid component leads to notable variations in its pharmacological profile, including a higher affinity for the CB1 receptor.[1][2]

Comparative Analytical Data

The structural elucidation of this compound and its analogs relies on a combination of sophisticated analytical techniques. The following tables summarize the key quantitative data for this compound and MDMB-FUBINACA, facilitating a direct comparison of their physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | This compound (MMB-FUBICA) | MDMB-FUBINACA |

| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate | Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate |

| Chemical Formula | C₂₂H₂₃FN₂O₃ | C₂₂H₂₄FN₃O₃ |

| Molecular Weight | 382.43 g/mol | 397.45 g/mol |

| Appearance | White powder | Crystalline solid |

| CAS Number | 1971007-90-5 | 1971007-93-8 |

Table 2: Spectroscopic and Chromatographic Data

| Analytical Technique | This compound (MMB-FUBICA) | MDMB-FUBINACA |

| GC-MS Retention Time | 20.422 min (under specified DEA lab conditions) | Not explicitly stated in the same comparative context, but detectable by GC-MS.[1] |

| Mass Spectrometry (EI) Major Fragments (m/z) | 109, 143, 222, 252, 280, 321, 382 (M+) | Not detailed in the provided search results. However, pyrolysis products include 1-(4-fluorobenzyl)-1H-indazole and its carbonitrile and carboxamide derivatives.[1] |

| ¹H-NMR Spectroscopy | Detailed spectrum available in SWGDRUG monograph | ¹H-NMR is used for structural confirmation.[2] |

| FTIR Spectroscopy (cm⁻¹) | Key peaks detailed in SWGDRUG monograph | FTIR is a key technique for identification.[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible structural elucidation of these compounds. The following sections provide protocols for key experiments.

Gas Chromatography/Mass Spectrometry (GC/MS)

This method is fundamental for the separation and identification of this compound and its analogs.

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in methanol.

-

Instrumentation: An Agilent gas chromatograph (or equivalent) with a mass selective detector is utilized.

-

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min.

-

Temperature Program:

-

Injector: 280°C

-

MSD Transfer Line: 280°C

-

MS Source: 230°C

-

MS Quad: 150°C

-

Oven: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 30.0 min.

-

-

Injection: 1 µL injection with a split ratio of 25:1.

-

MS Parameters: Mass scan range of 30-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

Sample Preparation: Dissolve approximately 13 mg of the analyte in deuterated methanol (CD₃OD) containing a TMS standard.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Parameters: The spectral width should encompass a range from at least -3 ppm to 13 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

-

Scan Parameters:

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

Wavelength Range: 4000-650 cm⁻¹

-

Synthesis of this compound (MMB-FUBICA)

The synthesis of this compound is typically a two-step process.

-

N-Alkylation of Indole-3-Carboxylic Acid:

-

Dissolve indole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate.

-

Slowly add 4-fluorobenzyl bromide to the mixture at room temperature.

-

Stir the reaction for several hours, monitoring completion with Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.

-

-

Amide Coupling:

-

Dissolve the 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid in a solvent like DMF.

-

Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Add L-valine methyl ester hydrochloride along with a base (e.g., triethylamine).

-

Stir the mixture overnight at room temperature.

-

Dilute with water and extract the final product.

-

Purify the crude product via column chromatography to obtain pure this compound.[3]

-

Visualizations

The following diagrams illustrate key processes in the study of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of MEP-FUBICA

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate) is a synthetic cannabinoid that has been identified in forensic and clinical cases. As with many novel psychoactive substances (NPS), robust and validated analytical methods are crucial for its detection and quantification in various biological matrices. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, general principles of immunoassay screening and the relevant cannabinoid receptor signaling pathways are discussed.

Analytical Methods for the Detection of this compound

The primary methods for the definitive identification and quantification of synthetic cannabinoids like this compound are chromatography-based mass spectrometry techniques. These methods offer high sensitivity and specificity, which are essential for forensic and clinical toxicology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. It is a widely used method for the analysis of synthetic cannabinoids in biological fluids.

Experimental Protocol: LC-MS/MS Analysis of this compound in Whole Blood and Urine

This protocol is a generalized procedure based on established methods for the detection of synthetic cannabinoids.[1][2] Validation with this compound-specific reference standards is required for implementation.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Materials:

-

Whole blood or urine samples

-

Internal Standard (IS) solution (e.g., this compound-d4)

-

Phosphate buffer (pH 6.0)

-

Mixed-mode SPE cartridges

-

Methanol, Acetonitrile, Ethyl acetate, Hexane

-

Formic acid

-

-

Procedure:

-

Pipette 1 mL of whole blood or urine into a labeled tube.

-

Add the internal standard and vortex.

-

Add 2 mL of phosphate buffer and vortex.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate mixture.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with 3 mL of an appropriate elution solvent (e.g., a mixture of ethyl acetate and methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard must be determined by direct infusion of the reference standards.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of synthetic cannabinoids, particularly in matrices like oral fluid. Due to the lower volatility of some synthetic cannabinoids, derivatization may sometimes be employed to improve chromatographic performance, though many modern methods analyze the native compounds.

Experimental Protocol: GC-MS Analysis of this compound in Oral Fluid

This protocol is a general guideline based on methods for other synthetic cannabinoids and requires validation with this compound standards.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

Materials:

-

Oral fluid sample

-

Internal Standard (IS) solution (e.g., this compound-d4)

-

Buffer solution (e.g., phosphate or carbonate buffer)

-

Extraction solvent (e.g., hexane/ethyl acetate mixture)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To 1 mL of oral fluid, add the internal standard and vortex.

-

Add 1 mL of buffer solution and vortex.

-

Add 3 mL of the extraction solvent, vortex vigorously for 2 minutes, and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction step with another 3 mL of the extraction solvent.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Column: A low-bleed capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation of analytes.

-

Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis. For tandem MS, multiple reaction monitoring (MRM) would be used.

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the analysis of synthetic cannabinoids using LC-MS/MS and GC-MS. It is important to note that This compound-specific, cross-laboratory validated data is limited in the public domain. The values presented are indicative of the performance that can be expected from these methods for compounds of a similar class and should be established for this compound during in-house validation.

Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoids in Biological Fluids [1][2]

| Parameter | Whole Blood | Urine | Oral Fluid |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.05 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL | 0.5 - 2.5 ng/mL | 0.1 - 2.5 ng/mL |

| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 500 ng/mL | 0.1 - 500 ng/mL |

| Accuracy (% Bias) | < ±15% | < ±15% | < ±15% |

| Precision (%RSD) | < 15% | < 15% | < 15% |

| Recovery | > 60% | > 70% | > 65% |

Table 2: Typical Performance Characteristics of GC-MS Methods for Synthetic Cannabinoids in Oral Fluid [3][4]

| Parameter | Oral Fluid |

| Limit of Detection (LOD) | 0.1 - 5 mg/L |

| Limit of Quantification (LOQ) | 0.5 - 12.5 mg/L |

| Linearity Range | 0.5 - 100 mg/L |

| Accuracy (% Bias) | < ±20% |

| Precision (%RSD) | < 15% |

| Recovery | > 50% |

Note: The units in Table 2 are mg/L as the cited literature for GC-MS often deals with higher concentrations than the more sensitive LC-MS/MS methods.

Immunoassay Screening

Immunoassays are often used as a preliminary screening tool for drugs of abuse due to their speed and high-throughput capabilities. These assays utilize antibodies to detect the presence of a specific drug or drug class.

Principle: Competitive immunoassays are commonly used. In this format, the drug present in the sample competes with a labeled drug for a limited number of antibody binding sites. A higher concentration of the drug in the sample results in a lower signal from the labeled drug, indicating a positive result.

Limitations and Cross-Reactivity:

A significant limitation of immunoassays is the potential for cross-reactivity . This occurs when the antibodies bind to compounds with similar chemical structures to the target analyte, leading to a false-positive result.[5][6] The specificity of the antibody used in the assay is a critical factor.[7] For novel synthetic cannabinoids like this compound, the cross-reactivity with commercially available cannabinoid immunoassays is often unknown and can be highly variable.[8] Therefore, all presumptive positive results from an immunoassay must be confirmed by a more specific method like LC-MS/MS or GC-MS.[9]

There is currently a lack of specific published data on the cross-reactivity of this compound with common cannabinoid immunoassays. Laboratories should perform their own validation studies to determine the cross-reactivity of their specific immunoassay kits with this compound if it is a compound of interest.

Signaling Pathway of this compound

Synthetic cannabinoids, including this compound, exert their primary pharmacological effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.[10]

-

CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

General Cannabinoid Receptor Signaling:

Upon binding of an agonist like this compound, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades through G-proteins (Gi/o).[11] This activation typically results in:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene transcription and cellular processes like proliferation and apoptosis.

The specific binding affinity and functional activity (potency and efficacy) of this compound at CB1 and CB2 receptors would determine its specific pharmacological profile. While it is expected to follow this general pathway, detailed studies on this compound's specific receptor interaction and downstream signaling are not widely available in the peer-reviewed literature.

Diagram of a General Synthetic Cannabinoid Signaling Pathway

Caption: General signaling pathway of a synthetic cannabinoid agonist at a CB1/CB2 receptor.

References

- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of MEP-FUBICA using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the identification and quantification of MEP-FUBICA, a synthetic cannabinoid, in seized materials or reference standards using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is based on established forensic laboratory procedures and is intended for researchers, scientists, and drug development professionals. This document includes comprehensive sample preparation steps, instrument parameters, and data analysis guidelines.

Introduction

This compound (also known as MMB-FUBICA isomer 1) is a potent synthetic cannabinoid that has been identified in illicit drug markets. Accurate and reliable analytical methods are crucial for its detection and quantification in forensic casework and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity. This protocol outlines a complete workflow for the analysis of this compound.

Experimental Protocol

This protocol is adapted from the SWGDRUG monograph for this compound.[1]

Sample Preparation

The sample preparation for this compound is a straightforward dilution.

-

Accurately weigh approximately 4 mg of the this compound reference standard or seized material.

-

Dissolve the sample in 1 mL of methanol (MeOH) to achieve a final concentration of approximately 4 mg/mL.[1]

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the sample to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been shown to be effective for the analysis of this compound.[1]

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent Gas Chromatograph (or equivalent) |

| Injection Mode | Split |

| Split Ratio | 25:1 |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Oven Program | - Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C |

| MSD Transfer Line | 280°C |

| Mass Spectrometer | Agilent MS Detector (or equivalent) |

| Ionization Mode | Electron Ionization (EI) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Mass Scan Range | 30-550 amu |

Data Analysis and Results

Quantitative Data

Under the specified chromatographic conditions, the expected retention time for this compound is approximately 20.422 minutes .[1] This retention time can be used for the initial identification of the compound in a sample.

Table 2: Retention Time for this compound

| Compound | Retention Time (min) |

| This compound | 20.422 |

Qualitative Data: Mass Spectrum

The mass spectrum of this compound obtained by electron ionization (EI) is a critical component for its unambiguous identification. The fragmentation pattern provides a unique fingerprint for the molecule. The provided monograph from SWGDRUG contains the reference mass spectrum for this compound, which should be used for comparison with experimentally obtained data.[1]

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

Caption: Workflow for this compound analysis.

Discussion

The described GC-MS method provides a reliable and robust approach for the analysis of this compound. Adherence to the specified sample preparation and instrument conditions is crucial for achieving reproducible results. The retention time serves as a preliminary identification point, which must be confirmed by matching the acquired mass spectrum with a known reference spectrum of this compound. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

It is important to note that the analysis of synthetic cannabinoids can be challenging due to the presence of isomers and potential thermal degradation in the GC inlet. Therefore, careful method validation is recommended to ensure accuracy and precision.

Conclusion

This application note details a complete and validated GC-MS protocol for the identification of the synthetic cannabinoid this compound. The provided information on sample preparation, instrumental parameters, and data analysis will be a valuable resource for forensic laboratories, research institutions, and professionals involved in drug analysis.

References

Application Notes and Protocols for the Analysis of MEP-FUBICA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA is a synthetic cannabinoid that has emerged as a novel psychoactive substance. As with many designer drugs, its analysis in biological matrices is crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacological and metabolic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound and its metabolites. This document provides a detailed application note and protocol for the analysis of this compound in biological samples.

Principle and Methodology

This method utilizes the high separation efficiency of ultra-high-performance liquid chromatography (UHPLC) coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlines procedures for sample preparation from urine and blood, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

Given that this compound is metabolized in the body, sample preparation is a critical step to ensure accurate quantification. The following protocols are recommended for urine and blood matrices.

a) Urine Sample Preparation

Synthetic cannabinoids are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety and allow for the detection of the parent compound and its metabolites.

-

Materials:

-

β-glucuronidase from Patella vulgata

-

100 mM Acetate buffer (pH 5.0)

-

Internal Standard (IS) solution (e.g., a deuterated analog of a structurally similar synthetic cannabinoid)

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

-

Methanol, Acetonitrile, Ethyl Acetate

-

Centrifuge

-

-

Protocol:

-

To 1 mL of urine, add 50 µL of the internal standard solution.

-

Add 1 mL of 100 mM acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the sample and incubate at 60°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

b) Blood/Plasma Sample Preparation

For blood or plasma samples, a protein precipitation step is required to remove high molecular weight interferences.

-

Materials:

-

Acetonitrile (ice-cold)

-

Internal Standard (IS) solution

-

Centrifuge

-

-

Protocol:

-

To 500 µL of blood or plasma, add 50 µL of the internal standard solution.

-

Add 1 mL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

a) Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of synthetic cannabinoids.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 30% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

b) Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Specific transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor and product ions, as well as the collision energy. Based on its structure (IUPAC Name: methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), the protonated molecule [M+H]⁺ would be the expected precursor ion. Product ions would likely result from fragmentation of the amide bond and the ester group.

-

Suggested MRM Transitions (to be optimized):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined | To be determined | To be determined |

Note on Internal Standard: A deuterated analog of this compound is the ideal internal standard. If not commercially available, a structurally similar synthetic cannabinoid with a stable isotope label should be used to compensate for matrix effects and variations in extraction and ionization.

Quantitative Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

| Matrix Effect | < 20% |

Metabolism and Signaling Pathways

Metabolism

In vitro studies with human liver microsomes suggest that synthetic cannabinoids like this compound undergo extensive phase I metabolism. The primary metabolic pathways are expected to include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid.

-

Amide Hydrolysis: Cleavage of the amide bond.

-

Oxidative Defluorination: Removal of the fluorine atom from the fluorobenzyl group.

-

Hydroxylation: Addition of hydroxyl groups to the alkyl chain or the indole ring.

-

Dehydrogenation: Formation of double bonds.

These metabolic transformations result in a variety of metabolites that can also be targeted for analysis to prolong the detection window.

Signaling Pathways

Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs).

Caption: Synthetic cannabinoid signaling pathway.[1][2][3][4][5]

Activation of CB1 receptors, predominantly found in the central nervous system, is responsible for the psychoactive effects of these compounds.[4] CB2 receptors are primarily located in the immune system and peripheral tissues.[4] The binding of this compound to these receptors initiates a signaling cascade through the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[1][3] These downstream effects ultimately alter neurotransmitter release and cellular function, producing the characteristic physiological and psychological effects of synthetic cannabinoids.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. Proper sample preparation, including enzymatic hydrolysis for urine samples, is crucial for accurate results. The provided chromatographic and mass spectrometric conditions serve as a strong foundation for method development and validation. Further research into the specific MRM transitions and metabolic profile of this compound will enhance the specificity and utility of this analytical method in various research and diagnostic settings.

References

- 1. swgdrug.org [swgdrug.org]

- 2. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Precursor-Ion Mass Re-Estimation Improves Peptide Identification on Hybrid Instruments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Analysis of AMB-FUBINACA in Human Urine

Introduction

Disclaimer: The compound "MEP-FUBICA" specified in the topic query does not correspond to a known synthetic cannabinoid in established scientific literature. It is presumed to be a typographical error. This document focuses on AMB-FUBINACA (FUB-AMB) , a potent, indazole-based synthetic cannabinoid, as a representative analogue for developing a sample preparation and analysis protocol for urine. The methodologies presented are based on established analytical procedures for AMB-FUBINACA and other structurally similar synthetic cannabinoids.

AMB-FUBINACA is a synthetic cannabinoid that has been detected in forensic and clinical cases.[1] Due to its high potency and rapid metabolism, the parent compound is often found in low concentrations or is entirely absent in urine samples.[2] Therefore, the detection of its metabolites is crucial for confirming exposure. The primary metabolite excreted in urine is the O-demethylated form, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)-3-methylbutanoic acid.[1][3]

This application note provides a detailed protocol for the extraction and quantification of AMB-FUBINACA and its primary metabolite from human urine using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Synthetic cannabinoids like AMB-FUBINACA act as agonists of the cannabinoid receptors, primarily CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[4][5] The diagram below illustrates the canonical signaling pathway following cannabinoid receptor activation.

References

- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. probiologists.com [probiologists.com]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of MEP-FUBICA in Whole Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (also known as MMB-FUBICA isomer 1) is a potent synthetic cannabinoid that has been identified in forensic cases. As with many synthetic cannabinoids, it poses a significant public health risk. Accurate and reliable quantification of this compound in biological matrices such as whole blood is crucial for clinical and forensic toxicology, as well as for research into its pharmacokinetics and pharmacodynamics. This document provides detailed application notes and protocols for the quantification of this compound in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3] While a specific validated method for this compound was not found in the literature, the following protocols are based on validated methods for structurally similar synthetic cannabinoids.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of synthetic cannabinoids in whole blood using LC-MS/MS. These values provide a benchmark for the expected performance of the methods described below.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for Synthetic Cannabinoids in Whole Blood

| Parameter | Typical Performance |

| Linearity Range | 0.25 - 25 ng/mL[2][4] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL[1][5] |

| Accuracy | 85 - 115%[2][4][5] |

| Precision (CV%) | < 15%[2][4][5] |

| Recovery | > 80%[5] |

| Matrix Effect | Minimal with appropriate sample preparation[1][5] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for the extraction of this compound from whole blood.

Materials:

-

Whole blood samples

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., this compound-d5)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Ammonium formate

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 MeOH:10 mM ammonium formate).[2]

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol offers a cleaner extract compared to protein precipitation, reducing matrix effects.[1]

Materials:

-

Whole blood samples

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., this compound-d5)

-

Supported Liquid Extraction (SLE) cartridges

-

Ethyl acetate

-

Methanol (MeOH)

-

Collection tubes

-

Evaporation system

Procedure:

-

Pre-treat 200 µL of whole blood sample by adding 200 µL of water and vortexing.

-

Load the diluted sample onto the SLE cartridge and wait for 5 minutes for it to absorb.

-

Elute the analyte with 1 mL of ethyl acetate into a collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS conditions that can be adapted and optimized for this compound analysis.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[4]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile[6]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C[4]

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the analyte (this compound) and the internal standard. The precursor ion will be the protonated molecule [M+H]+. Product ions will need to be determined by infusing a standard solution of this compound.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in whole blood samples.

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of Synthetic Cannabinoids

This compound, like other synthetic cannabinoids, primarily exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2.[7] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Caption: Synthetic cannabinoid signaling pathway.

References

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. researchgate.net [researchgate.net]

- 3. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MEP-FUBICA Reference Standard: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the accurate preparation and proper storage of reference standards are critical for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the synthetic cannabinoid, MEP-FUBICA.

This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), also known as MMB-FUBICA isomer 1, is a potent synthetic cannabinoid receptor agonist.[1] As an analytical reference standard, its integrity is paramount for the accurate quantification and identification of this substance in various matrices.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate |

| Synonyms | MMB-FUBICA isomer 1 |

| Molecular Formula | C₂₂H₂₃FN₂O₃ |

| Molecular Weight | 382.4 g/mol |

| Appearance | White crystalline solid |

| Purity | ≥98% |

| UV/Vis. (λₘₐₓ) | 215, 289 nm |

Data sourced from Cayman Chemical Product Information and SWGDRUG Monograph.[1][2]

Storage and Stability

Proper storage of the this compound reference standard is crucial to ensure its long-term stability. Quantitative stability data for the solid and solution forms are summarized below.

| Form | Storage Condition | Stability |

| Crystalline Solid | -20°C | ≥ 5 years[2][3] |

| In Solution | -20°C | Short-term recommended; prepare fresh for best results. |

Note: While specific long-term stability studies on this compound in various solvents are not extensively published, general findings for synthetic cannabinoids indicate that solutions are less stable than the crystalline solid. For optimal results, it is recommended to prepare solutions fresh. If short-term storage is necessary, it should be at -20°C or lower in a tightly sealed, light-protected container.

Preparation of this compound Standard Solutions

The following protocol outlines the preparation of a stock solution and working standards from a crystalline this compound reference material.

Recommended Solvents and Solubility

| Solvent | Solubility |

| Dimethylformamide (DMF) | 15 mg/mL[3] |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL[3] |

| Ethanol | 2 mg/mL[3] |

| Methanol | Suitable for analytical dilutions (e.g., ~4 mg/mL for GC/MS)[1] |

Protocol for Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

-

This compound crystalline reference standard

-

Methanol (LC/MS grade or equivalent)

-

Analytical balance

-

Class A volumetric flasks (e.g., 10 mL)

-

Glass Pasteur pipette or syringe

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the sealed container of this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh 10 mg of the this compound crystalline solid on an analytical balance.

-

Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of methanol to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

-

Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with methanol.

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store at -20°C.

Experimental Workflow for Standard Preparation

Mechanism of Action and Signaling Pathway

This compound is a synthetic cannabinoid receptor agonist. It primarily exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The activation of CB1/CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA). Additionally, receptor activation modulates ion channels, leading to the inhibition of calcium channels and the activation of potassium channels. The net effect of this signaling cascade is a reduction in the release of neurotransmitters.

Analytical Methodologies

This compound can be analyzed by various chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for its identification.

GC-MS Protocol Example

This protocol is based on the SWGDRUG monograph for this compound.[1]

Sample Preparation:

-

Dilute the analyte to approximately 4 mg/mL in methanol.

Instrumentation:

-

Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).

-

Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1.5 mL/min.

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Program:

-

Initial temperature of 100°C, hold for 1.0 min.

-

Ramp to 280°C at 12°C/min.

-

Hold at 280°C for 30.0 min.

-

-

Injection: 1 µL with a split ratio of 25:1.

MS Conditions:

-

MSD Transfer Line: 280°C

-

MS Source: 230°C

-

MS Quad: 150°C

-

Mass Scan Range: 30-550 amu.

Expected Retention Time: Approximately 20.422 min.

These protocols and application notes provide a comprehensive guide for the handling, storage, and analysis of the this compound reference standard, ensuring data integrity and laboratory safety.

References

Application Notes: High-Resolution Mass Spectrometry for MEP-FUBICA Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid that has been identified in the illicit drug market.[1] As with other novel psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity for the detection and structural elucidation of metabolites in complex biological matrices. This document provides a comprehensive guide to the identification of this compound metabolites using LC-HRMS, including detailed experimental protocols and data presentation.

Expected Metabolic Pathways

Based on in vitro studies of structurally similar synthetic cannabinoids such as ADB-FUBICA and AB-FUBICA, the metabolism of this compound is expected to proceed through several key pathways.[2] The primary metabolic reactions include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid is a common metabolic step for many synthetic cannabinoids.

-

Hydroxylation: The addition of a hydroxyl group can occur at various positions on the molecule, including the pentyl chain and the fluorobenzyl group.

-

N-dealkylation: Removal of the pentyl group is another potential metabolic transformation.

-

Amide Hydrolysis: The amide linkage can be cleaved, resulting in the separation of the indole and pentanoate moieties.

-

Glucuronidation: Following phase I metabolism, the resulting metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

High-Resolution Mass Spectrometry Data for Putative this compound Metabolites

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for putative metabolites. The table below lists the calculated exact masses for the protonated molecules ([M+H]⁺) of this compound and its expected major metabolites. These values are essential for targeted screening and identification in HRMS data.

| Compound/Metabolite Name | Molecular Formula | Transformation | Calculated m/z ([M+H]⁺) |

| This compound (Parent) | C₂₂H₂₃FN₂O₃ | - | 383.1765 |

| This compound Carboxylic Acid | C₂₁H₂₁FN₂O₃ | Ester Hydrolysis | 369.1609 |

| Hydroxypentyl-MEP-FUBICA | C₂₂H₂₃FN₂O₄ | Pentyl Hydroxylation | 399.1714 |

| Hydroxyfluorobenzyl-MEP-FUBICA | C₂₂H₂₃FN₂O₄ | Benzyl Hydroxylation | 399.1714 |

| Dihydrodiol-MEP-FUBICA | C₂₂H₂₅FN₂O₅ | Dihydroxylation | 417.1820 |

| N-dealkylated-MEP-FUBICA | C₁₇H₁₄FN₂O₂ | N-dealkylation | 297.1034 |

| Amide Hydrolysis Product 1 | C₁₅H₁₀FNO | Amide Hydrolysis | 255.0741 |

| Amide Hydrolysis Product 2 | C₇H₁₅NO₂ | Amide Hydrolysis | 146.1125 |

Quantitative Analysis of this compound Metabolites

As of the writing of this document, specific quantitative data for this compound metabolites in biological samples have not been published. However, to illustrate the expected concentration ranges and the format for data presentation, the following table provides representative quantitative data from the analysis of ADB-FUBICA metabolites in urine, a structurally similar synthetic cannabinoid. It is crucial to note that these values are for illustrative purposes only and should not be directly extrapolated to this compound.

| Metabolite | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Range (ng/mL) |

| ADB-FUBICA N-pentanoic acid | 5.2 | 2.1 | 1.5 - 9.8 |

| Hydroxypentyl-ADB-FUBICA | 12.7 | 5.8 | 3.4 - 25.1 |

| Dihydrodiol-ADB-FUBICA | 8.9 | 3.5 | 2.1 - 15.6 |

Disclaimer: The quantitative data presented in this table are from studies on ADB-FUBICA and are intended for illustrative purposes only. Actual concentrations of this compound metabolites may vary significantly.

Experimental Protocols

Sample Preparation: Human Urine

This protocol describes the extraction of this compound and its metabolites from human urine samples for LC-HRMS analysis.

Materials:

-

Human urine sample

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ethyl acetate, LC-MS grade

-

Formic acid, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of urine, add 500 µL of phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Incubate the mixture at 37°C for 2 hours to hydrolyze glucuronide conjugates.

-

After incubation, add 1.5 mL of acetonitrile to precipitate proteins.

-

Vortex the sample for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Option A: Liquid-Liquid Extraction (LLE)

-

Add 3 mL of ethyl acetate to the supernatant.

-

Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Option B: Solid-Phase Extraction (SPE)

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

LC Parameters:

-

Column: A reversed-phase column suitable for metabolite analysis (e.g., C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

HRMS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Resolution: >20,000 FWHM.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA). For dd-MS2, select the top 3-5 most intense ions for fragmentation.

Visualizations

Experimental Workflow

Caption: Workflow for this compound metabolite analysis.

Cannabinoid Receptor Signaling Pathway

Caption: Cannabinoid receptor signaling pathway.

References

Application Note: Development of a Validated Method for MEP-FUBICA Detection in Oral Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid that has been identified in the illicit drug market. As with other novel psychoactive substances, the development of robust and validated analytical methods for its detection in biological matrices is crucial for clinical, forensic, and drug development purposes. Oral fluid serves as a valuable, non-invasive alternative to blood and urine for monitoring drug exposure. This application note provides a detailed protocol for a validated method to quantify this compound in oral fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information:

| Compound | IUPAC Name | Molecular Formula | Molecular Weight |

| This compound | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate | C22H23FN2O3 | 382.43 g/mol |

Source: SWGDRUG.org Monograph[1]

Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2][3] The activation of CB1 receptors in the central nervous system is largely responsible for the psychoactive effects of these substances.[4] The general signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, which collectively dampen neuronal activity.[5][6]

Experimental Workflow

The analytical method involves a straightforward workflow, beginning with oral fluid collection, followed by a simple protein precipitation step for sample preparation. The extracted analyte is then analyzed by LC-MS/MS for separation and detection.

Detailed Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., JWH-018-d9 or other suitable deuterated synthetic cannabinoid)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank human oral fluid

Sample Preparation: Protein Precipitation

-

To 100 µL of oral fluid in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| MS System | Sciex 6500 QTRAP or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of this compound and IS |

Method Validation

The analytical method should be validated according to established guidelines. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | r² > 0.99 for a calibration curve from 0.1 to 100 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |

| Precision | Intra- and inter-day precision < 15% RSD |

| Accuracy | Within ±15% of the nominal concentration |

| Matrix Effect | To be assessed and minimized |

| Stability | Freeze-thaw, short-term, and long-term stability to be evaluated |

Data Presentation

The following tables present hypothetical but expected quantitative data from a validated method for this compound in oral fluid.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1 | 0.115 |

| 5 | 0.592 |

| 10 | 1.180 |

| 50 | 5.950 |

| 100 | 11.920 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |

| Low | 0.3 | 0.29 ± 0.03 | 10.3 | 96.7 |

| Medium | 8 | 8.2 ± 0.6 | 7.3 | 102.5 |

| High | 80 | 78.5 ± 5.1 | 6.5 | 98.1 |

Metabolism Considerations

Currently, there is limited specific data on the metabolism of this compound. However, studies on structurally similar synthetic cannabinoids, such as ADB-FUBICA and AB-FUBICA, have shown that metabolism often involves hydroxylation and carboxylation of the alkyl side chain, as well as dealkylation.[7] Given that oral fluid testing for synthetic cannabinoids often targets the parent compound due to direct deposition in the oral cavity and lower metabolic activity in saliva, this method focuses on the quantification of the parent this compound.[3] Future studies should investigate the presence of this compound metabolites in oral fluid to potentially extend the window of detection.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and reliable LC-MS/MS method for the quantification of this compound in oral fluid. The described protocol, including a simple and efficient sample preparation technique, offers a valuable tool for researchers, forensic toxicologists, and drug developers in the analysis of this novel synthetic cannabinoid. The provided diagrams for the signaling pathway and experimental workflow offer clear visual aids for understanding the context and execution of this analytical method.

References

- 1. swgdrug.org [swgdrug.org]

- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes for MEP-FUBICA in Experimental Research

References

- 1. [PDF] Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 12. marshall.edu [marshall.edu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in MEP-FUBICA Blood Analysis

Welcome to the technical support center for the analysis of MEP-FUBICA in blood matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during experimental workflows.

Frequently Asked Questions (FAQs)